

# A Comparative Guide to the Bioequivalence of Generic Vildagliptin Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vildagliptin (Standard)*

Cat. No.: *B1682220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic formulations of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from multiple clinical trials and in vitro studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

## Introduction to Vildagliptin and Bioequivalence

Vildagliptin aids in glycemic control by enhancing the incretin system, which regulates glucose homeostasis. With the expiration of patents for the innovator product, Galvus®, numerous generic formulations have entered the market. For a generic drug to be approved, it must demonstrate bioequivalence to the reference product. This means that it should exhibit a comparable rate and extent of absorption, ensuring similar therapeutic efficacy and safety profiles.<sup>[1][2]</sup> The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (C<sub>max</sub>) and the area under the plasma concentration-time curve (AUC).<sup>[3][4]</sup> Regulatory agencies typically require the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of C<sub>max</sub> and AUC to fall within the range of 80-125%.<sup>[3][4]</sup>

## In Vivo Bioequivalence Studies: Pharmacokinetic Data

Multiple studies have demonstrated the bioequivalence of generic vildagliptin formulations to the innovator product. These studies are typically conducted in healthy adult volunteers under controlled conditions.

Table 1: Bioequivalence of Vildagliptin 50 mg Tablets (Generic vs. Innovator)

| Study Reference                 | Test Product               | Reference Product | N       | Dosing Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) |                             | 90% Confidence Interval (%) |
|---------------------------------|----------------------------|-------------------|---------|------------------|---------------------------|-------------------------------------------|-----------------------------|-----------------------------|
|                                 |                            |                   |         |                  |                           | Mean Ratio                                | 90% Confidence Interval (%) |                             |
| Schnaars et al. (2022)[1][2][3] | Generic Vildagliptin 50 mg | Galvus® 50 mg     | 66      | Fasting          | Cmax                      | 97.91                                     | 92.22 - 103.94              |                             |
| AUC0-t                          | 100.81                     | 99.00 - 102.66    |         |                  |                           |                                           |                             |                             |
| Sharma & Agrawal[5][6]          | Zomelis 50 mg (Test 1)     | Galvus® 50 mg     | 12      | Fasting          | Cmax                      | 100.14                                    | 100.02 - 100.26             |                             |
| AUC0-t                          | 99.92                      | 99.71 - 100.13    |         |                  |                           |                                           |                             |                             |
| AUC0-∞                          | 99.94                      | 99.73 - 100.16    |         |                  |                           |                                           |                             |                             |
| Jalra 50 mg (Test 2)            | Galvus® 50 mg              | 12                | Fasting | Cmax             | 100.03                    | 99.92 - 100.13                            |                             |                             |
| AUC0-t                          | 99.88                      | 99.69 - 100.08    |         |                  |                           |                                           |                             |                             |
| AUC0-∞                          | 99.85                      | 99.61 - 100.10    |         |                  |                           |                                           |                             |                             |

Table 2: Bioequivalence of Vildagliptin/Metformin Fixed-Dose Combinations (FDC) (Generic vs. Innovator)

| Study Reference                  | Test Product                      | Reference Product   | N              | Dosing Condition | Analyte      | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
|----------------------------------|-----------------------------------|---------------------|----------------|------------------|--------------|---------------------------|-------------------------------------------|-----------------------------|
| Schnaars et al. (2022) [2][3][4] | Vildagliptin/Metformin 50/850 mg  | Eucreas® 50/850 mg  | 56             | Fed              | Vildagliptin | Cmax                      | 104.0                                     | 94.81 - 115.41              |
| AUC0-t                           | 100.0                             | 95.28 - 106.00      |                |                  |              |                           |                                           |                             |
| Metformin                        | Cmax                              | 95.9                | 90.87 - 101.18 |                  |              |                           |                                           |                             |
| AUC0-t                           | 95.2                              | 90.56 - 100.09      |                |                  |              |                           |                                           |                             |
| Schnaars et al. (2022) [2][3][4] | Vildagliptin/Metformin 50/1000 mg | Eucreas® 50/1000 mg | 56             | Fed              | Vildagliptin | Cmax                      | 113.0                                     | 105.56 - 122.30             |
| AUC0-t                           | 102.0                             | 98.30 - 107.55      |                |                  |              |                           |                                           |                             |
| Metformin                        | Cmax                              | 97.8                | 92.14 - 103.73 |                  |              |                           |                                           |                             |
| AUC0-t                           | 98.1                              | 94.60 - 101.81      |                |                  |              |                           |                                           |                             |

The data consistently show that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the tested generic products fall well within the accepted bioequivalence

range of 80-125%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

A standardized approach is crucial for the reliable assessment of bioequivalence. The following outlines a typical experimental protocol for an in vivo bioequivalence study of vildagliptin.

1. Study Design: A randomized, two-treatment, two-period, two-sequence, crossover design is commonly employed.[\[3\]](#)[\[4\]](#) This design minimizes individual subject variation. A washout period of at least 7 days separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[\[6\]](#)
2. Study Population: Healthy adult volunteers, typically males, are enrolled.[\[3\]](#)[\[6\]](#) The number of subjects is determined by statistical power calculations to ensure the study can detect significant differences if they exist.[\[1\]](#)
3. Dosing and Administration: A single oral dose of the test and reference formulations is administered. For vildagliptin monotherapy tablets, studies are often conducted under fasting conditions, as this is considered the most sensitive condition for detecting formulation differences.[\[2\]](#) For vildagliptin/metformin FDCs, administration is under fed conditions, often following a standardized high-fat, high-calorie breakfast, to mimic the recommended administration with meals.[\[3\]](#)[\[4\]](#)
4. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 24 hours post-dose.[\[3\]](#)[\[4\]](#) Plasma is separated by centrifugation and stored frozen until analysis.[\[2\]](#)
5. Bioanalytical Method: Plasma concentrations of vildagliptin (and metformin for FDCs) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[\[2\]](#)[\[7\]](#) This method offers high sensitivity and specificity for quantifying drug levels. The method is validated for linearity, precision, accuracy, and stability.[\[8\]](#)
6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax (time to reach Cmax), AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated for each subject. Statistical analysis, typically an analysis of variance (ANOVA) on

the log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product means.[\[5\]](#)

## In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control tool that can provide insights into the potential bioequivalence of different formulations. Vildagliptin is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[\[9\]](#)[\[10\]](#) For such drugs, in vitro dissolution can sometimes be used as a surrogate for in vivo bioequivalence studies.

Table 3: In Vitro Dissolution of Vildagliptin 50 mg Tablets

| Study Reference                  | Formulations Compared                      | Dissolution Medium        | Apparatus                           | Key Findings                                                                                                                        |
|----------------------------------|--------------------------------------------|---------------------------|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Pangarekar et al. (2024)[9]      | Four generic brands vs. innovator          | 0.1N HCl                  | USP Apparatus II (Paddle) at 50 rpm | All tested generic tablets showed comparable dissolution profiles to the innovator product, meeting USP/IP standards.               |
| Altoum et al. (2024)[11][12][13] | Two generic brands vs. innovator (Galvus®) | Not specified             | Not specified                       | All tested samples exhibited dissolution behavior similar to the standard drug, with complete dissolution reached after 15 minutes. |
| Revathi et al.[14]               | Six generic brands vs. innovator           | Phosphate buffer (pH 6.8) | USP Apparatus II (Paddle) at 50 rpm | All marketed products were found to be bioequivalent based on similarity (f2) and difference (f1) factors.                          |

#### Experimental Protocol for In Vitro Dissolution:

- Apparatus: A USP Dissolution Apparatus II (paddle method) is commonly used.[9][14]

- Medium: The dissolution medium is typically 900 mL of a specified buffer, such as 0.1N HCl or phosphate buffer (pH 6.8), maintained at  $37 \pm 0.5$  °C.[9][14]
- Procedure: The paddle speed is set, often at 50 rpm. Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) and replaced with fresh medium to maintain sink conditions.[9]
- Analysis: The amount of dissolved vildagliptin in the samples is quantified using a validated UV-VIS spectrophotometric method at a specific wavelength (e.g., 210 nm).[9]

## Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a single-dose, crossover bioequivalence study.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical crossover bioequivalence study.

## Conclusion

The available data from both in vivo and in vitro studies strongly support the bioequivalence of various generic vildagliptin formulations to the innovator products.[1][4] The pharmacokinetic parameters of the generic products, including Cmax and AUC, consistently meet the stringent criteria set by regulatory authorities.[2][3] This demonstrated bioequivalence ensures that patients can expect a similar therapeutic effect and safety profile when using approved generic vildagliptin products as they would with the originator brand.[4] The interchangeability of these generics provides cost-effective alternatives in the management of type 2 diabetes.[1]

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. d-nb.info [d-nb.info]
- 2. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Bioequivalence Study of 2 Fixed-Dose Combinations of Vildagliptin and Metformin at a Tablet Strength of 50/1000 mg in Moroccan Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]
- 12. A comparative study on vildagliptin brand and its - ProQuest [proquest.com]
- 13. A comparative study on vildagliptin brand and its generic equivalents using dissolution test as quality control measure tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic Vildagliptin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682220#bioequivalence-study-of-vildagliptin-generic-formulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)